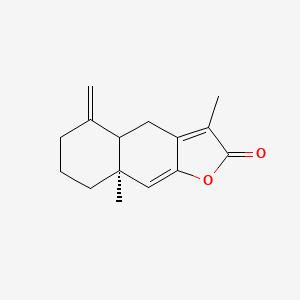
Salvianolic Acid M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salvianolic Acid M is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound has garnered attention for its potential therapeutic benefits, particularly in cardiovascular and neuroprotective applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Salvianolic Acid M involves several steps, starting from basic phenolic compounds. The process typically includes esterification, hydroxylation, and condensation reactions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the reactions under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as microbial fermentation and enzymatic conversion. For instance, engineered Escherichia coli strains can be used to produce this compound from precursor compounds like L-DOPA through a series of enzymatic reactions. This method is preferred due to its efficiency and environmental friendliness .
化学反応の分析
Types of Reactions: Salvianolic Acid M undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of phenolic hydroxyl groups to quinones, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Phenolic hydroxyl groups.
Substitution: Alkylated phenolic compounds.
科学的研究の応用
Salvianolic Acid M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.
Industry: Utilized in the development of natural antioxidant supplements and functional foods.
作用機序
Salvianolic Acid M exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This compound also inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, through the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. Additionally, it enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase .
類似化合物との比較
- Salvianolic Acid A
- Salvianolic Acid B
- Rosmarinic Acid
Comparison:
- Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties, similar to Salvianolic Acid M, but with a different molecular structure that may affect its bioavailability and efficacy.
- Salvianolic Acid B: The most abundant salvianolic acid, with strong antioxidant properties. It is often used as a reference compound in studies involving this compound.
- Rosmarinic Acid: Another polyphenolic compound with antioxidant and anti-inflammatory properties. It shares a similar biosynthetic pathway with this compound but differs in its specific molecular structure and biological activities .
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic research and applications.
特性
分子式 |
C19H16O8 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
3-(3,4-dihydroxyphenyl)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c1-26-15-5-2-9(7-14(15)22)6-11-16(17(18(23)24)27-19(11)25)10-3-4-12(20)13(21)8-10/h2-8,16-17,20-22H,1H3,(H,23,24) |
InChIキー |
TUHODGIPFMDZNK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


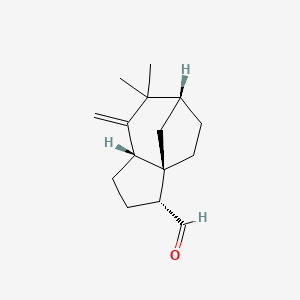



![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
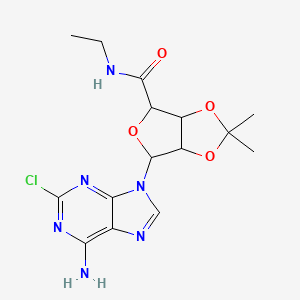
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
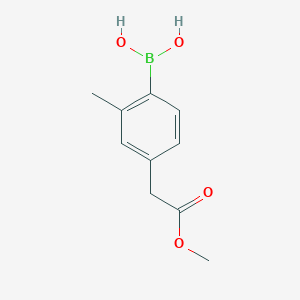
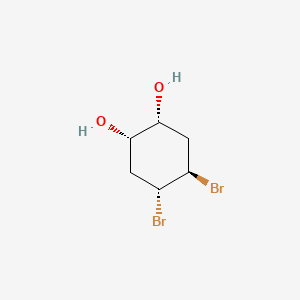
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)

